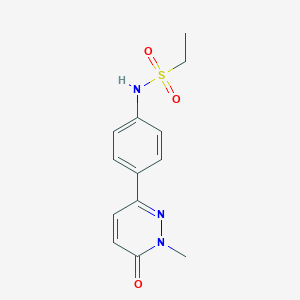

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide

Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide is a sulfonamide derivative featuring a pyridazinyl core substituted with a methyl group and a ketone at positions 1 and 6, respectively. The ethanesulfonamide moiety is attached to a para-substituted phenyl ring (Fig. 1).

Properties

IUPAC Name |

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-3-20(18,19)15-11-6-4-10(5-7-11)12-8-9-13(17)16(2)14-12/h4-9,15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAWHGFONCNGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide typically involves multiple steps, starting with the formation of the pyridazin-3-yl core This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and β-keto esters

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

Reduction: Reduction reactions can be performed on the pyridazin-3-yl group.

Substitution: The ethanesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as chromium(VI) oxide or manganese dioxide.

Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.

Substitution reactions may involve nucleophiles such as amines or alcohols, often under acidic or basic conditions.

Major Products Formed:

Oxidation can yield phenolic compounds.

Reduction can produce amines or other reduced derivatives.

Substitution reactions can result in the formation of various sulfonamide derivatives.

Scientific Research Applications

Chemistry and Biology: N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide can be used as a building block in organic synthesis, facilitating the construction of more complex molecules. In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding.

Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways. Its sulfonamide group can interact with various enzymes and receptors, making it a candidate for drug design and development.

Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acids in the active site of enzymes, leading to inhibition or modulation of their activity. The pyridazin-3-yl group can also participate in π-π interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Selected Sulfonamide Derivatives

Key Observations :

- The pyridazinone core is shared among several analogs (e.g., BG14055, the target compound) but differs in substituents on the phenyl ring and sulfonamide groups.

- Fluorinated substituents (e.g., in LY487379 and the compound from ) enhance metabolic stability and receptor selectivity .

- Ethanesulfonamide vs.

Pharmacological Activity

- LY487379: A prototypical mGlu2R PAM with >100-fold selectivity over mGlu3R and other mGluR subtypes. Enhances glutamate-induced responses at nanomolar concentrations .

- BG14055: Shares the pyridazinone core with the target compound but replaces ethanesulfonamide with pyridine-3-sulfonamide.

- Compound 1448066-90-7 : Features a difluorophenyl-methanesulfonamide group. Fluorination may improve blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics .

Selectivity and Pharmacokinetics

- Selectivity: Compounds like LY487379 and BINA exhibit high mGlu2R specificity, while others (e.g., NAMs) lack subtype selectivity . The target compound’s selectivity remains uncharacterized but may depend on the pyridazinone core’s electronic properties.

- Pharmacokinetics : Fluorinated analogs (e.g., LY487379) show enhanced metabolic stability due to reduced cytochrome P450 metabolism. Ethanesulfonamide derivatives may exhibit moderate solubility, necessitating formulation optimization .

Biological Activity

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H17N3O3S2 |

| Molecular Weight | 375.47 g/mol |

| CAS Number | 1542135-76-1 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer and inflammatory pathways. Preliminary studies suggest that it may function as a BET (Bromodomain and Extra-Terminal domain) inhibitor, which plays a crucial role in regulating gene expression related to oncogenesis.

Key Mechanisms:

- Inhibition of BRD4 : The compound may inhibit BRD4, a critical regulator of transcription in cancer cells, leading to decreased expression of oncogenes like MYC.

- Induction of Apoptosis : It has been reported to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways.

- Anti-inflammatory Effects : The compound may also suppress pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

In Vitro Studies

- Cell Proliferation Assays : The compound demonstrated significant inhibition of proliferation in leukemia cell lines with IC50 values ranging from 92 nM to 112 nM, indicating potent anti-cancer activity .

- Gene Expression Analysis : Treatment with this compound resulted in downregulation of genes associated with inflammation and cancer progression, including IL-6 and IL-8 .

In Vivo Studies

Research involving animal models showed that administration of the compound led to reduced tumor growth and improved survival rates in mice bearing xenograft tumors .

Case Studies

A notable case study involved the use of this compound in combination with other chemotherapeutic agents. The synergistic effects observed indicated enhanced efficacy against resistant cancer cell lines, suggesting that it could be a valuable addition to combination therapy regimens .

Q & A

Q. How can the synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide be optimized for reproducibility?

Answer: Key steps for reproducibility include:

- Reaction Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates, as demonstrated in analogous sulfonamide syntheses .

- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to isolate high-purity product (>98%) .

- Monitoring : Use TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and HPLC (C18 column, 220 nm detection) to track reaction progress.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy : Confirm the pyridazinone ring (δ 6.8–7.2 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.3 ppm for CH2SO2) .

- Mass Spectrometry : ESI-MS ([M+H]+ expected m/z ~333.3) to verify molecular weight .

- Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values.

Advanced Research Questions

Q. How should experimental designs be structured to investigate its mechanism of action in enzymatic inhibition?

Answer:

- Target Identification : Use molecular docking (e.g., AutoDock Vina) to screen against kinases or hydrolases, leveraging the pyridazinone core’s known affinity for ATP-binding pockets .

- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/uncompetitive) .

- Control Experiments : Include structurally related analogs (e.g., methyl vs. ethyl sulfonamide derivatives) to isolate functional group contributions .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and incubation times to account for variability in IC50 values .

- Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude confounding impurities .

- Structural Confirmation : Re-analyze disputed samples via X-ray crystallography to confirm stereochemistry and tautomeric forms .

Q. What in vivo models are appropriate for evaluating its pharmacokinetic profile?

Answer:

- Rodent Models : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, and 24 h for LC-MS/MS analysis .

- Key Parameters : Calculate AUC, Cmax, t1/2, and bioavailability. Compare with structurally similar sulfonamides to assess metabolic stability .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?

Answer:

- Core Modifications : Synthesize analogs with substituents at the pyridazinone 1-methyl group (e.g., ethyl, cyclopropyl) to evaluate steric effects .

- Sulfonamide Variations : Replace ethanesulfonamide with methanesulfonamide or benzenesulfonamide to probe electronic contributions .

- QSAR Modeling : Use Schrödinger’s QikProp to correlate logP, polar surface area, and H-bond donors with activity trends .

Data Contradiction and Validation

Q. How should conflicting solubility data (DMSO vs. aqueous buffers) be addressed?

Answer:

- Solubility Testing : Conduct equilibrium solubility assays (shake-flask method) in PBS (pH 7.4) and DMSO. Use nephelometry to detect precipitation thresholds .

- Co-solvent Systems : Explore PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility for in vivo studies .

Methodological Best Practices

Q. What protocols ensure reliable stability studies under physiological conditions?

Answer:

- pH Stability : Incubate compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C for 24 h; analyze degradation products via UPLC-MS .

- Light Sensitivity : Store aliquots in amber vials at -20°C and monitor photodegradation under UV/visible light .

Computational and Experimental Integration

Q. How can molecular dynamics (MD) simulations guide crystallography studies?

Answer:

- Binding Pose Validation : Run 100-ns MD simulations (AMBER force field) to assess ligand-protein binding stability. Compare with X-ray data to refine docking poses .

- Solvent Analysis : Include explicit water molecules in simulations to predict crystallographic hydration sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.